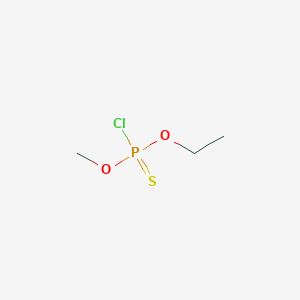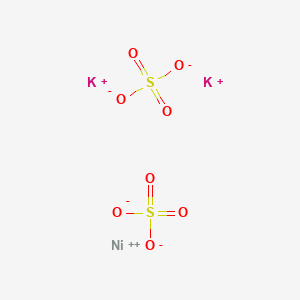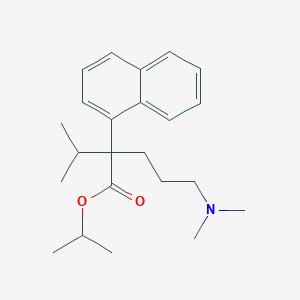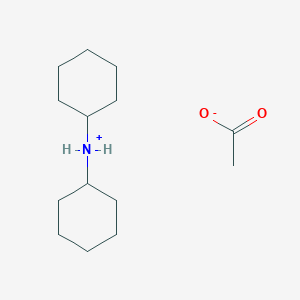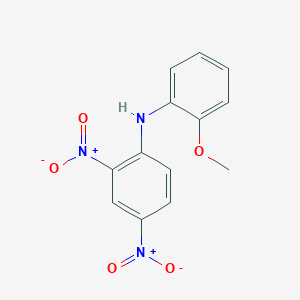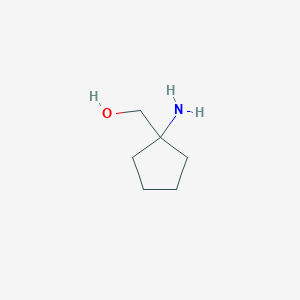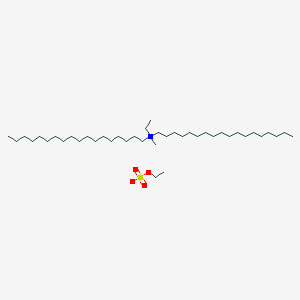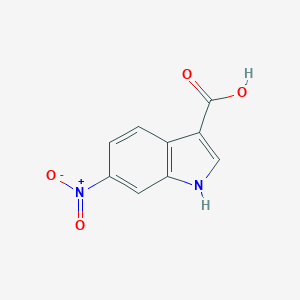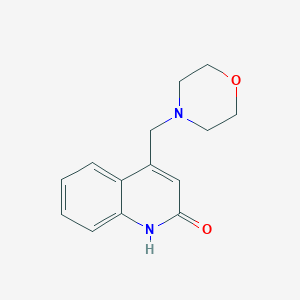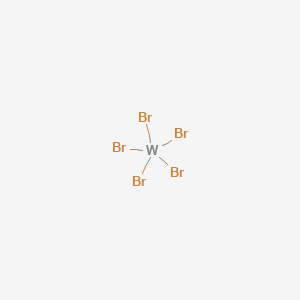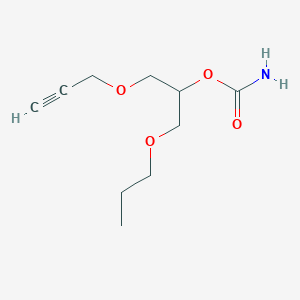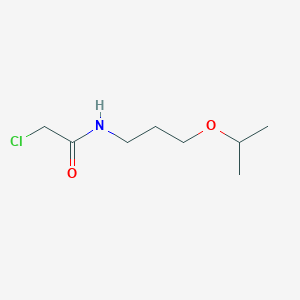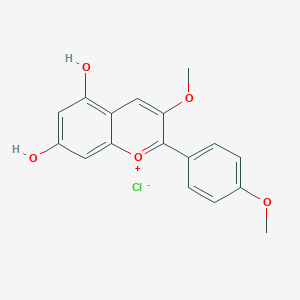
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride typically involves the condensation of appropriate phenolic compounds followed by cyclization and methylation reactions. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the chromenylium core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve high purity levels .
化学反应分析
Types of Reactions
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenylium core to chroman derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromenylium core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
科学研究应用
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of natural dyes and pigments due to its chromenylium structure
作用机制
The mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: The compound interacts with cellular proteins and enzymes involved in oxidative stress and inflammation pathways
相似化合物的比较
Similar Compounds
- 3,5,7-Trihydroxy-4’-methoxyflavylium chloride
- 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromenium chloride
- Peonidin chloride
Uniqueness
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride is unique due to its specific substitution pattern on the chromenylium core, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
CAS 编号 |
13544-51-9 |
|---|---|
分子式 |
C17H16O5 |
分子量 |
300.30 g/mol |
IUPAC 名称 |
3-methoxy-2-(4-methoxyphenyl)-7H-chromene-5,7-diol |
InChI |
InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)17-16(21-2)9-13-14(19)7-11(18)8-15(13)22-17/h3-9,11,18-19H,1-2H3 |
InChI 键 |
XIQIMUVAMJIXOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC)O)O.[Cl-] |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C=C3C(=CC(C=C3O2)O)O)OC |
同义词 |
3-methoxy-2-(4-methoxyphenyl)-7H-chromene-5,7-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


